7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 2-fluorobenzylamine with 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit cell proliferation
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Also studied for its potential as a protein kinase inhibitor.
Quinazoline: Widely used in medicinal chemistry for its therapeutic potential
These compounds share similar structural features and biological activities but differ in their specific interactions and efficacy.
Properties
CAS No. |
119222-29-6 |
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Molecular Formula |
C11H7ClFN5 |
Molecular Weight |
263.66 g/mol |
IUPAC Name |
7-chloro-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H7ClFN5/c12-10-9-11(15-6-14-10)18(17-16-9)5-7-3-1-2-4-8(7)13/h1-4,6H,5H2 |
InChI Key |
LHTSUYPWOFSZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)Cl)N=N2)F |
Origin of Product |
United States |
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